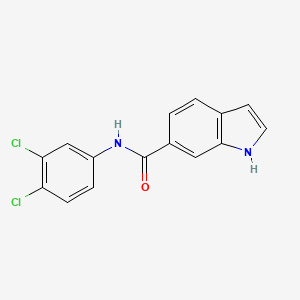

N-(3,4-dichlorophenyl)-1H-indole-6-carboxamide

Description

Properties

IUPAC Name |

N-(3,4-dichlorophenyl)-1H-indole-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2O/c16-12-4-3-11(8-13(12)17)19-15(20)10-2-1-9-5-6-18-14(9)7-10/h1-8,18H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZEHYEJZBCFLNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)C(=O)NC3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(3,4-dichlorophenyl)-1H-indole-6-carboxamide typically involves the reaction of 3,4-dichloroaniline with indole-6-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

Functionalization and Substituent Effects

The compound’s reactivity is influenced by electron-withdrawing substituents (e.g., dichlorophenyl groups) and the indole scaffold. Key functionalization reactions include:

-

Nucleophilic Substitution : The 3,4-dichlorophenyl group undergoes halogen exchange under basic conditions (e.g., K₂CO₃/DMF) to introduce nitro or methoxy groups .

-

Click Chemistry : The triazole ring formed during synthesis can be further functionalized via Huisgen cycloaddition to introduce bioorthogonal handles .

Table 2: Impact of Substituents on Reactivity

| Position | Substituent | Reaction Type | Outcome | Reference |

|---|---|---|---|---|

| C-6 | Carboxamide | Hydrolysis | Cleavage to indole-6-carboxylic acid | |

| C-3/C-4 | Dichlorophenyl | SNAr (Nucleophilic) | Nitro/methoxy derivatives |

Degradation and Stability Studies

The compound exhibits pH-dependent stability:

-

Acidic Conditions (pH < 3) : Hydrolysis of the carboxamide bond occurs, yielding 1H-indole-6-carboxylic acid and 3,4-dichloroaniline .

-

Oxidative Conditions : Exposure to H₂O₂ or Fe³⁺/H₂O₂ systems leads to indole ring oxidation, forming hydroxylated byproducts .

Table 3: Degradation Products Under Varied Conditions

| Condition | Major Products | Detected By | Reference |

|---|---|---|---|

| 0.1 M HCl (70°C) | Indole-6-carboxylic acid, 3,4-dichloroaniline | HPLC-MS | |

| H₂O₂ (30%, RT) | 5-Hydroxyindole-6-carboxamide | NMR, LC-UV |

Mechanistic Insights from Molecular Docking

Computational studies reveal that the dichlorophenyl group enhances binding affinity to biological targets (e.g., α-glucosidase, MAO-B) through hydrophobic interactions and halogen bonding . The carboxamide moiety participates in hydrogen bonding with active-site residues, as demonstrated for MAO-B inhibitors .

-

Synthesis : Click chemistry-driven coupling of indole-6-carboxamide with dichlorophenyl azide.

-

Functionalization : Substituent modulation via nucleophilic substitution or triazole derivatization.

-

Degradation : Hydrolysis under acidic conditions or oxidation of the indole scaffold.

Scientific Research Applications

N-(3,4-dichlorophenyl)-1H-indole-6-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: It is investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-1H-indole-6-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For example, it can inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, it can interact with receptors in the immune system, contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The compound is compared below with carboxamide derivatives sharing either the dichlorophenyl group, indole core, or analogous scaffolds.

Key Insights from Structural Comparisons

Core Scaffold Influence: The indole core in the target compound distinguishes it from dihydroisoquinoline (6f) and pyrimidine (fenoxacrim) derivatives. Indole’s planar aromatic structure may favor interactions with biological targets like enzymes or receptors, whereas dihydroisoquinoline’s fused ring system (6f) could enhance rigidity and binding selectivity .

Substituent Effects: The 3,4-dichlorophenyl group is shared with propanil and fenoxacrim. This substituent’s electron-withdrawing nature likely enhances stability and target binding, though applications diverge: propanil targets plant acetolactate synthase, while fenoxacrim’s pyrimidine core may disrupt insect growth . In compound 48, replacing the dichlorophenyl group with a glycosyl moiety increases hydrophilicity, suggesting applications in glycobiology or drug delivery .

Biological Activity Trends: Agrochemicals: Dichlorophenyl carboxamides like propanil and fenoxacrim are optimized for broad-spectrum activity in plants or pests. The target compound’s indole core could redirect activity toward mammalian targets (e.g., kinase inhibition or neurotransmitter modulation) . Pharmaceuticals: Compound 6f’s dihydroisoquinoline scaffold is prevalent in alkaloid-derived drugs (e.g., antihypertensives), highlighting how core structure dictates therapeutic niche .

Research Findings and Data Gaps

While the provided evidence lacks direct studies on this compound, inferences can be drawn:

- Synthetic Feasibility : Analogous compounds (e.g., compound 48) suggest the target molecule is synthesizable via carbodiimide-mediated amide coupling .

- Solubility and Bioavailability : The dichlorophenyl group may reduce aqueous solubility compared to glycosylated analogs, necessitating formulation adjustments for in vivo studies .

- Target Hypotheses : Indole carboxamides are explored in oncology (e.g., PARP inhibitors) and neurology. The dichlorophenyl group could enhance binding to hydrophobic enzyme pockets .

Biological Activity

N-(3,4-dichlorophenyl)-1H-indole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, particularly focusing on its inhibitory effects against various enzymes and its potential as an anticancer agent.

Chemical Structure and Synthesis

The compound features an indole core, which is known for its ability to interact with biological targets. The presence of the dichlorophenyl group enhances its lipophilicity and biological activity. The synthesis typically involves standard organic reactions, including acylation and cyclization processes that yield the desired carboxamide derivative.

Enzyme Inhibition

Recent studies have demonstrated that this compound exhibits potent inhibitory activity against several enzymes:

- α-Glucosidase Inhibition : This compound has shown promising results in inhibiting α-glucosidase, an enzyme that plays a crucial role in carbohydrate metabolism. In vitro assays indicated an IC50 value significantly lower than standard inhibitors like acarbose, suggesting a strong potential for managing postprandial hyperglycemia in diabetic patients .

Anticancer Properties

The indole scaffold is recognized for its anticancer properties. This compound has been evaluated against various cancer cell lines:

- MCF-7 and HCT-116 Cell Lines : Studies have reported that this compound induces apoptosis in these breast and colon cancer cell lines. Flow cytometry analysis indicated that it effectively triggers cell cycle arrest at the G1 phase and increases caspase-3/7 activity, leading to enhanced apoptotic rates .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity:

| Substituent | Effect on Activity |

|---|---|

| 3,4-Dichloro | Enhances lipophilicity and enzyme inhibition |

| Methyl Group | Increases binding affinity to target proteins |

| Nitro Group | Modulates inhibitory potency against α-glucosidase |

The introduction of electron-withdrawing groups at specific positions on the phenyl ring has been shown to enhance the compound's biological activity significantly .

Case Studies

- Antitubercular Activity : A derivative of this compound was tested for its effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis. Results indicated a minimum inhibitory concentration (MIC) of 0.012 μM, showcasing its potential as a lead compound for tuberculosis treatment .

- Cytotoxicity Assays : In vitro studies demonstrated that this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Q & A

Q. How is N-(3,4-dichlorophenyl)-1H-indole-6-carboxamide structurally characterized in synthetic protocols?

Structural characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and infrared (IR) spectroscopy. For example, ¹H NMR can confirm the presence of aromatic protons (δ 7.0–8.5 ppm) and amide NH signals (δ ~10–11 ppm). IR spectroscopy validates the carboxamide C=O stretch (~1650–1680 cm⁻¹) and NH bending (~1550 cm⁻¹). These methods align with protocols used for analogous indole-carboxamide derivatives in synthetic studies .

Q. What are the critical considerations for purity assessment during synthesis?

High-performance liquid chromatography (HPLC) with ≥95% purity thresholds is standard. For example, impurities from incomplete amidation or chlorination side reactions (e.g., residual 3,4-dichloroaniline) require gradient elution protocols with UV detection at 254 nm. Mass spectrometry (MS) further confirms molecular ion peaks (e.g., [M+H]⁺) .

Q. How are solubility and stability profiles determined for this compound?

Solubility is assessed in polar (DMSO, methanol) and nonpolar solvents (dichloromethane) via saturation shake-flask methods. Stability under varying pH (2–12) and temperatures (4–40°C) is monitored using accelerated degradation studies with LC-MS to identify hydrolysis products (e.g., indole-6-carboxylic acid) .

Advanced Research Questions

Q. What strategies optimize synthetic yields of this compound?

Yield optimization involves:

- Coupling reagent selection : Use of N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for amidation, with yields >70% under inert atmospheres .

- Temperature control : Maintaining 0–5°C during chlorophenylamine coupling to minimize byproducts (e.g., dimerization) .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization from ethanol .

Q. How can discrepancies in reported biological activity data be resolved?

Discrepancies (e.g., IC₅₀ variations in kinase inhibition assays) may arise from:

- Assay conditions : Differences in ATP concentrations (1–10 mM) or incubation times (30–120 min) .

- Cellular models : Use of standardized cell lines (e.g., HEK293T for receptor binding) with controlled passage numbers.

- Data normalization : Internal controls (e.g., staurosporine as a reference inhibitor) reduce inter-experiment variability .

Q. What computational methods predict binding interactions with biological targets?

Molecular docking (AutoDock Vina, Schrödinger) and molecular dynamics (MD) simulations (AMBER) are used. Key steps include:

- Ligand preparation : Protonation states at physiological pH (e.g., carboxamide deprotonation).

- Binding site analysis : Grid boxes centered on catalytic residues (e.g., ATP-binding pockets).

- Free energy calculations : MM-GBSA to rank binding affinities .

Q. How are metabolic pathways and degradation products identified?

In vitro microsomal assays (e.g., human liver microsomes) with NADPH cofactors identify phase I metabolites. LC-HRMS detects hydroxylation (e.g., +16 Da) or N-dechlorination products (-35/37 Da). Comparative studies with linuron metabolites (e.g., N-(3,4-dichlorophenyl)urea) provide mechanistic insights .

Data Contradiction and Validation

Q. How to address conflicting NMR spectral assignments for this compound?

Contradictions in δ values (e.g., indole NH vs. amide NH) are resolved via:

- Deuterium exchange : NH signals disappear upon D₂O addition.

- 2D NMR : HSQC and HMBC correlate ¹H-¹³C signals to confirm assignments (e.g., indole C6 carboxamide vs. C3 substitution) .

Q. What analytical techniques validate batch-to-batch consistency in physicochemical properties?

- Differential scanning calorimetry (DSC) : Melting point consistency (±2°C).

- X-ray powder diffraction (XRPD) : Polymorph identification.

- Dynamic vapor sorption (DVS) : Hygroscopicity profiles .

Experimental Design Guidelines

Q. What controls are essential in toxicity assays?

Include:

- Positive controls : 2,3,5-Triphenyltetrazolium chloride (TTC) for mitochondrial toxicity.

- Solvent controls : DMSO concentrations ≤0.1% to avoid solvent-induced artifacts.

- Cytotoxicity assays : Parallel MTT and LDH release measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.